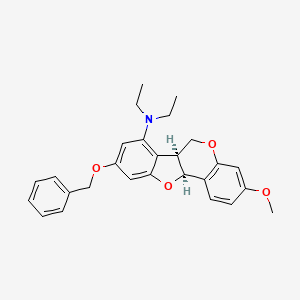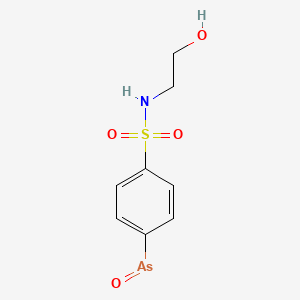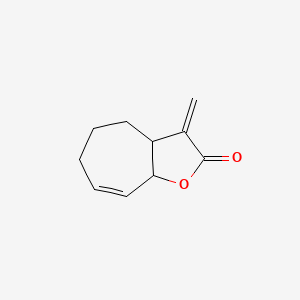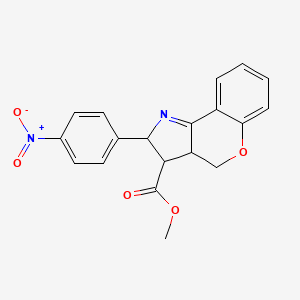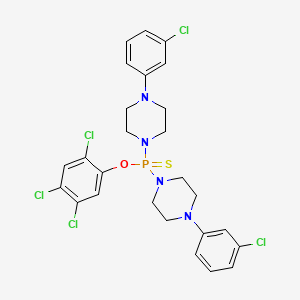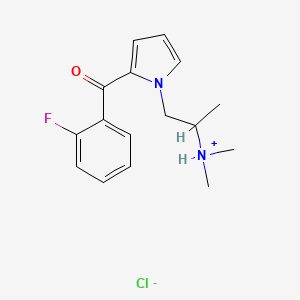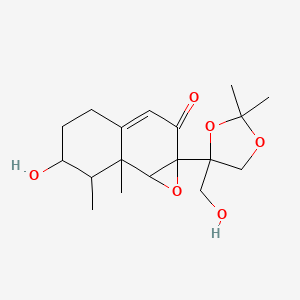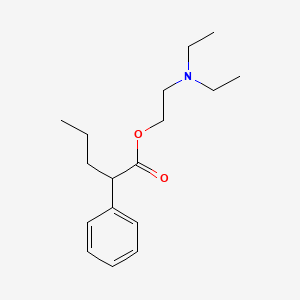
Propivan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propivan is a chemical compound that has garnered significant interest in various fields of science and industry It is known for its unique properties and versatile applications
準備方法
Synthetic Routes and Reaction Conditions
Propivan can be synthesized through several methods, including dehydrogenation and oxidative dehydrogenation of propane. The dehydrogenation process involves the removal of hydrogen atoms from propane to form propylene, which is a precursor to this compound . This reaction typically requires high temperatures and the presence of a catalyst, such as platinum or chromium oxide .
Industrial Production Methods
In industrial settings, this compound is produced using advanced catalytic processes. One common method is the chemical looping oxidative dehydrogenation, which involves the use of oxygen carriers to facilitate the reaction . This method is preferred due to its higher efficiency and lower energy consumption compared to traditional dehydrogenation processes.
化学反応の分析
Types of Reactions
Propivan undergoes various chemical reactions, including:
Substitution: This compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Reduction: Reducing agents like hydrogen gas are used, typically with a metal catalyst such as nickel or palladium.
Substitution: Halogens like chlorine or bromine are commonly used in substitution reactions, often under UV light or heat.
Major Products Formed
Oxidation: Propylene oxide
Reduction: Propane
Substitution: Halogenated derivatives of this compound
科学的研究の応用
Propivan has a wide range of applications in scientific research:
作用機序
The mechanism of action of Propivan involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound can inhibit certain enzymes or receptors, leading to various physiological effects . The exact mechanism depends on the specific application and the molecular structure of the this compound derivative being studied .
類似化合物との比較
Similar Compounds
Propane: A three-carbon alkane used primarily as a fuel.
Propylene: An unsaturated hydrocarbon used as a precursor in the production of plastics.
Propylene oxide: An epoxide used in the manufacture of polyurethane and other chemicals.
Uniqueness of Propivan
This compound stands out due to its versatile reactivity and wide range of applications. Unlike propane, which is mainly used as a fuel, this compound’s derivatives have significant industrial and scientific value. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of numerous compounds .
Conclusion
This compound is a compound of great importance in various fields, from industrial production to scientific research Its unique properties and versatile applications make it a valuable asset in the development of new materials and technologies
特性
CAS番号 |
86-41-9 |
|---|---|
分子式 |
C17H27NO2 |
分子量 |
277.4 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 2-phenylpentanoate |
InChI |
InChI=1S/C17H27NO2/c1-4-10-16(15-11-8-7-9-12-15)17(19)20-14-13-18(5-2)6-3/h7-9,11-12,16H,4-6,10,13-14H2,1-3H3 |
InChIキー |
DQFCPAIGWCDSJM-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


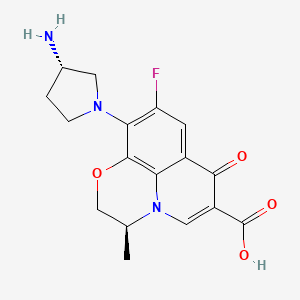

![Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide](/img/structure/B12796408.png)
